2-(3-tert-butylphenoxy)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-tert-butylphenoxy)acetic acid typically involves the reaction of phenol with chloroacetic acid in the presence of a base such as sodium hydroxide . The sodium hydroxide deprotonates the phenol hydroxy group, allowing it to react with chloroacetic acid to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions are less common for this compound.
Substitution: This compound can undergo substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or may be used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while substitution may yield various phenoxy derivatives .
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
Biology:
Medicine:
- Investigated for its potential therapeutic applications, particularly in drug synthesis.
Industry:
- Used in agricultural studies and potentially in the development of agrochemicals.
Mechanism of Action
Comparison with Similar Compounds
AGIX-4207: A novel, orally active, phenolic antioxidant and anti-inflammatory compound with antirheumatic properties.
Phenoxyacetic acid: A related compound with similar structural features but different applications and properties.
Uniqueness: 2-(3-tert-butylphenoxy)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3-tert-butylphenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-5-4-6-10(7-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCJVGQCSABBGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40876882 | |
Record name | M-T-BUTYLPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-55-3 | |
Record name | 2-[3-(1,1-Dimethylethyl)phenoxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1878-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-(1,1-Dimethylethyl)phenoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | M-T-BUTYLPHENOXYACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40876882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(1,1-dimethylethyl)phenoxy]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.927 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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